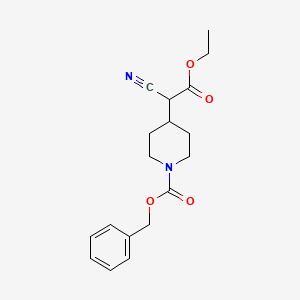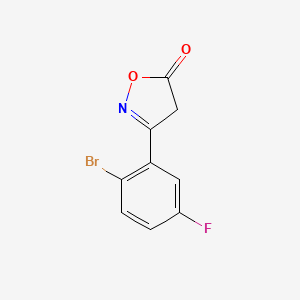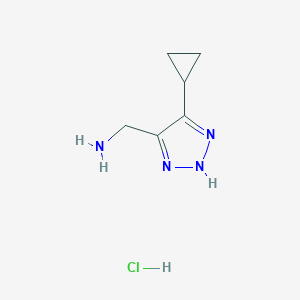![molecular formula C7H7N5 B13501933 Pyrido[3,2-d]pyrimidine-2,4-diamine](/img/structure/B13501933.png)
Pyrido[3,2-d]pyrimidine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrido[3,2-d]pyrimidine-2,4-diamine: is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is part of the pyridopyrimidine family, which is known for its diverse biological activities and potential therapeutic applications . The structure of this compound consists of a fused pyridine and pyrimidine ring system, which contributes to its unique chemical properties and biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of pyrido[3,2-d]pyrimidine-2,4-diamine typically involves the condensation of pyrimidine derivatives with various amines. One common method involves the reaction of 2,4,6-triaminopyrimidine with nitromalonaldehyde to form 2,4-diamino-6-nitropyrido[3,2-d]pyrimidine, which is then reduced to its corresponding 6-amino analogue using Raney nickel in dimethylformamide . Another method involves the reductive condensation of 6-cyano-5-methyl-pyrido[3,2-d]pyrimidine-2,4-diamine with 3,4,5-trimethoxyaniline in the presence of Raney nickel and acetic acid .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions: Pyrido[3,2-d]pyrimidine-2,4-diamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions:
Reduction: Reductive agents like sodium borohydride and Raney nickel are often employed in reduction reactions.
Substitution: Substitution reactions can be carried out using halogenating agents like thionyl chloride and bromine.
Major Products: The major products formed from these reactions include various substituted pyrido[3,2-d]pyrimidine derivatives, which can exhibit enhanced biological activities .
Applications De Recherche Scientifique
Chemistry: In chemistry, pyrido[3,2-d]pyrimidine-2,4-diamine is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: In biological research, this compound has been studied for its potential as an inhibitor of various enzymes and receptors. It has shown promise in inhibiting tyrosine kinases, dihydrofolate reductase, and other critical enzymes involved in cellular processes .
Medicine: In medicine, this compound derivatives have been investigated for their potential as anticancer, antibacterial, and antiviral agents. These compounds have shown efficacy in preclinical studies and are being explored for their therapeutic potential .
Industry: In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical reactions. Its unique properties make it a valuable component in industrial applications .
Mécanisme D'action
The mechanism of action of pyrido[3,2-d]pyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it inhibits dihydrofolate reductase by binding to its active site, thereby preventing the synthesis of tetrahydrofolate, which is essential for DNA and RNA synthesis . This inhibition leads to the disruption of cellular processes and ultimately results in cell death . Additionally, this compound can act as a kinase inhibitor, blocking the activity of tyrosine kinases and other signaling pathways involved in cell proliferation and survival .
Comparaison Avec Des Composés Similaires
- Pyrido[2,3-d]pyrimidine-2,4-diamine
- Pyrido[3,4-d]pyrimidine-2,4-diamine
- Pyrido[4,3-d]pyrimidine-2,4-diamine
Comparison: Pyrido[3,2-d]pyrimidine-2,4-diamine is unique due to its specific ring fusion pattern, which influences its chemical properties and biological activities. Compared to pyrido[2,3-d]pyrimidine-2,4-diamine, it exhibits different binding affinities and selectivities for various molecular targets . Pyrido[3,4-d]pyrimidine-2,4-diamine and pyrido[4,3-d]pyrimidine-2,4-diamine also have distinct biological activities, making each compound valuable for different therapeutic applications .
Propriétés
Formule moléculaire |
C7H7N5 |
|---|---|
Poids moléculaire |
161.16 g/mol |
Nom IUPAC |
pyrido[3,2-d]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C7H7N5/c8-6-5-4(2-1-3-10-5)11-7(9)12-6/h1-3H,(H4,8,9,11,12) |
Clé InChI |
CMMSUVYMWKBPQK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=NC(=N2)N)N)N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


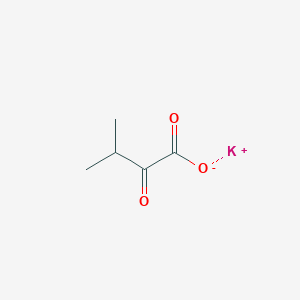
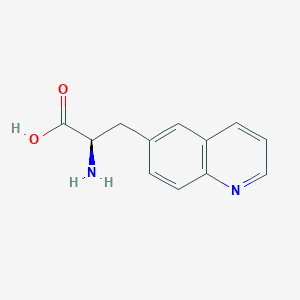

![Tert-butyl 1-formyl-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13501869.png)
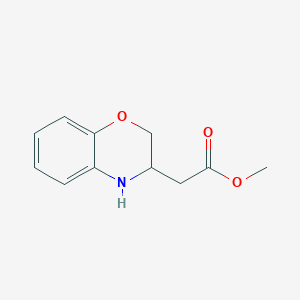
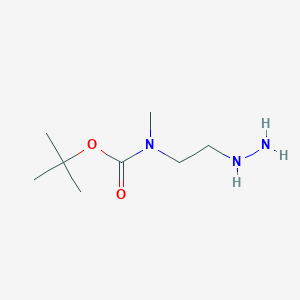
![4-({[(Tert-butoxy)carbonyl]amino}(phenyl)methyl)benzoic acid](/img/structure/B13501899.png)
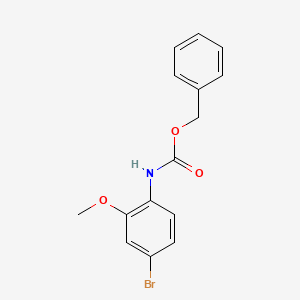

![tert-butyl N-[(4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]carbamate](/img/structure/B13501923.png)
